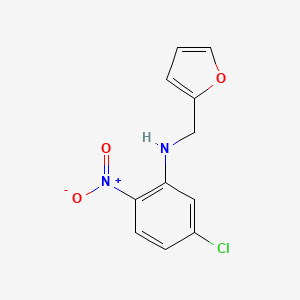![molecular formula C26H27N5O6 B11507687 {4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}(4-ethoxy-3-nitrophenyl)methanone](/img/structure/B11507687.png)
{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}(4-ethoxy-3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-5-[4-(4-ETHOXY-3-NITROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound that features a benzyl group, a piperazine ring, and nitroaniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-5-[4-(4-ETHOXY-3-NITROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the benzyl group and the nitroaniline moieties. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-5-[4-(4-ETHOXY-3-NITROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-BENZYL-5-[4-(4-ETHOXY-3-NITROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the interactions of complex organic molecules with biological systems, providing insights into their potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-BENZYL-5-[4-(4-ETHOXY-3-NITROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets. The nitroaniline moieties may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity for certain biological targets, influencing pathways involved in inflammation or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-5-[4-(4-METHOXY-3-NITROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE
- N-BENZYL-5-[4-(4-CHLORO-3-NITROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE
Uniqueness
N-BENZYL-5-[4-(4-ETHOXY-3-NITROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C26H27N5O6 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(4-ethoxy-3-nitrophenyl)methanone |
InChI |
InChI=1S/C26H27N5O6/c1-2-37-25-11-8-20(16-24(25)31(35)36)26(32)29-14-12-28(13-15-29)21-9-10-23(30(33)34)22(17-21)27-18-19-6-4-3-5-7-19/h3-11,16-17,27H,2,12-15,18H2,1H3 |
InChI Key |
ONJMOVDHXXGNOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(11,11-Dimethyl-9-oxo-7,8,9,10,11,12-hexahydrobenzo[a][4,7]phenanthrolin-8-yl)-2-methoxyphenyl octanoate](/img/structure/B11507607.png)
![4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B11507614.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11507621.png)
![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B11507629.png)
![3-(5-Bromo-2,4-dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11507639.png)
![Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate](/img/structure/B11507646.png)

![(5Z)-5-({3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11507654.png)
![1,3-dimethyl-8-(morpholin-4-yl)-7-(2-{[(E)-morpholin-4-ylmethylidene]amino}ethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11507662.png)
![2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11507675.png)
![2-{3-[2-(Adamantan-1-YL)ethyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide](/img/structure/B11507679.png)
![4-(2,4-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11507688.png)
![3-[(4,6-Dipiperidin-1-yl-1,3,5-triazin-2-yl)amino]-3-(4-methylphenyl)propanoic acid](/img/structure/B11507693.png)
